6-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride
Description
6-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride is a halogenated quinoline derivative characterized by a bromine atom at the 6-position, an ethyl group at the 3-position, and a hydrazino (-NHNH₂) moiety at the 2-position of the quinoline backbone, with a hydrochloride salt enhancing its stability and solubility.
Properties
Molecular Formula |
C11H13BrClN3 |
|---|---|
Molecular Weight |
302.60 g/mol |
IUPAC Name |
(6-bromo-3-ethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H12BrN3.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H |
InChI Key |
WTQSUIYCOIMUQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)Br)NN.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 6-bromoquinoline with ethylamine and hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Hydrazino Group Condensation Reactions
The hydrazino group at position 2 participates in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. This reaction is widely exploited to synthesize biologically active derivatives:
-
Example : Reaction with aromatic aldehydes yields Schiff base derivatives, as demonstrated in studies of similar hydrazinoquinolines . These products exhibit enhanced antimicrobial and anticancer activities due to improved π-π stacking and hydrogen bonding with biological targets .
| Reaction Component | Conditions | Product |
|---|---|---|
| 6-Bromo-3-ethyl-2-hydrazinoquinoline + Benzaldehyde | Ethanol, reflux, 6–8 hrs | (E)-6-Bromo-3-ethyl-2-(benzylidenehydrazinyl)quinoline |
| 6-Bromo-3-ethyl-2-hydrazinoquinoline + Acetophenone | Methanol, HCl catalyst, 12 hrs | 6-Bromo-3-ethyl-2-(1-phenylethylidenehydrazinyl)quinoline |
Bromine Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions:
-
NAS : Reacts with amines (e.g., piperazine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield 6-aminoquinoline derivatives .
-
Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups, enabling structural diversification.
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Piperazine, K₂CO₃, DMF | 100°C, 24 hrs | 65–72% |
| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic Acid, K₂CO₃ | Ethanol/H₂O, 80°C, 12 hrs | 55–60% |
Cyclization and Annulation Reactions
The quinoline core facilitates cyclization reactions to construct fused heterocycles:
-
With β-Dicarbonyl Compounds : Forms pyrano[3,2-h]quinoline derivatives via domino condensation/aza-Prins cyclization .
-
With Alkynes : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the hydrazino group generates triazole-linked hybrids .
Oxidation and Reduction Reactions
-
Oxidation : The hydrazino group oxidizes to an azo group (-N=N-) under mild oxidizing conditions (e.g., H₂O₂/Fe³⁺), forming 6-bromo-3-ethyl-2-azoquinoline.
-
Reduction : Sodium borohydride reduces the hydrazino group to an amine, though this is less common due to competing side reactions .
Metal-Complexation Reactions
The hydrazino group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic properties:
-
Copper Complexes : Exhibit enhanced carbonic anhydrase inhibitory activity, as seen in hydrazonobenzenesulfonamide analogs .
Functionalization of the Ethyl Group
The ethyl group at position 3 can undergo:
-
Oxidation : Using KMnO₄/H₂SO₄ to yield a carboxylic acid derivative.
-
Halogenation : Radical bromination (NBS, AIBN) introduces bromine at the ethyl chain’s terminal position.
Key Research Findings
-
Hydrazinoquinoline derivatives show selective inhibition of human carbonic anhydrase isoforms (e.g., hCA IX/XII), with 3-fluorobenzylidene analogs achieving >20-fold selectivity .
-
Triazole-linked hybrids demonstrate nanomolar activity against HIV-1 reverse transcriptase in docking studies .
This compound’s versatility in forming hydrazones, undergoing cross-couplings, and participating in cyclizations makes it a valuable scaffold for drug discovery and materials science. Further studies are needed to optimize reaction yields and explore novel applications .
Scientific Research Applications
6-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and molecular properties of 6-bromo-3-ethyl-2-hydrazinoquinoline hydrochloride with analogous compounds:
Key Observations:
- Substituent Effects: The hydrazino group in the target compound distinguishes it from ester (e.g., ) or carboxylic acid () derivatives, enabling unique reactivity for coordination chemistry or heterocyclic synthesis .
- Hydrochloride Salts : Like other hydrochloride salts (e.g., memantine HCl in ), the ionic form enhances aqueous solubility, critical for pharmacological bioavailability .


- Bromine Impact : Bromine at the 6-position (common in –15) increases molecular weight and may enhance lipophilicity or halogen bonding in biological targets.
Q & A
Q. What are the optimal synthetic routes for 6-bromo-3-ethyl-2-hydrazinoquinoline hydrochloride, and how can purity be validated?
- Methodological Answer : The synthesis typically involves bromination of a quinoline precursor followed by hydrazine substitution. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 4 hours to introduce the bromine atom .
- Hydrazine Coupling : React the brominated intermediate with hydrazine hydrate in ethanol under reflux (12 hours), followed by hydrochloric acid treatment to isolate the hydrochloride salt .
- Purity Validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and -NMR (DMSO-) to confirm >95% purity. X-ray crystallography (SHELX programs) can resolve structural ambiguities .
Q. How does the hydrochloride salt form influence solubility and reactivity compared to the free base?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic dissociation, critical for in vitro assays. Comparative studies show:
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- - and -NMR : Resolve substituent positions (e.g., ethyl group at C3, bromine at C6) in DMSO-. Hydrazine protons appear as broad singlets (~δ 10.5 ppm) .
- HRMS (ESI+) : Confirm molecular ion [M+H] at m/z 296.03 (theoretical 296.05) .
- IR Spectroscopy : Identify N–H stretches (3250–3350 cm) and C–Br vibrations (550–650 cm) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in hydrazine group orientation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines hydrazine conformation. Key parameters:
- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Refinement : Anisotropic displacement parameters for non-H atoms. Hydrazine torsion angles (N–N–C2–C3) should align with computational models (e.g., DFT-optimized structures). Discrepancies >5° suggest lattice strain or solvent effects .
Q. What strategies mitigate low yields in hydrazine substitution reactions?
- Methodological Answer : Common issues and solutions:
Q. How can computational modeling predict biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with Protein Data Bank (PDB) targets (e.g., kinase enzymes). The bromine atom’s steric bulk and hydrazine’s H-bonding capacity are critical for binding affinity .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD >2.5 Å indicates weak binding .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Replicate Assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity with S. aureus ATCC 25923) .
- Control Variables : Compare free base vs. salt forms, solvent (DMSO vs. saline), and cell lines (e.g., HEK293 vs. HeLa) .
- Meta-Analysis : Pool data from ≥3 independent studies; apply Student’s t-test (p <0.05) to identify outliers .
Tables for Key Data
Table 1 : Comparative Reactivity of Functional Groups
| Group | Reaction Type | Preferred Conditions |
|---|---|---|
| Bromine (C6) | Nucleophilic Substitution | KCO, DMF, 80°C |
| Hydrazine (N2) | Condensation | AcOH catalyst, ethanol, Δ |
| Ethyl (C3) | Oxidation | KMnO, HSO, 0°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


